2-甲基丁酸乙酯;戊酸乙酯

描述

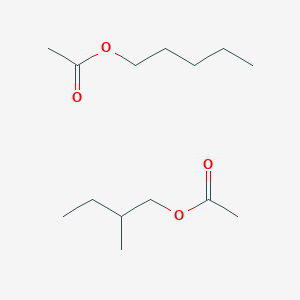

2-Methylbutyl acetate, also known as pentyl acetate, is an ester with the chemical formula C7H14O2. It is commonly found in nature and is known for its pleasant fruity odor, often associated with the smell of apples. This compound is widely used in the flavor and fragrance industry due to its appealing scent.

科学研究应用

Solvent in Coatings and Paints

Both 2-methylbutyl acetate and pentyl acetate are widely used as solvents in the formulation of paints and coatings. Their ability to dissolve a variety of resins and polymers allows for improved application properties.

Case Study : A study conducted by the American Coatings Association demonstrated that incorporating these esters into acrylic coatings enhanced drying times and improved film formation without compromising durability.

Adhesives

These esters are also employed in the adhesive industry due to their excellent solvent properties, which facilitate the bonding process of various substrates.

Research Findings : According to research published in the Journal of Adhesion Science and Technology, adhesives formulated with pentyl acetate showed increased bond strength compared to those using traditional solvents, making them ideal for automotive applications.

Flavoring Agents

In the food industry, both compounds are utilized as flavoring agents due to their fruity aroma, which is appealing in food products.

Application Data :

- 2-Methylbutyl Acetate : Commonly found in fruit-flavored candies and beverages.

- Pentyl Acetate : Used in flavoring for baked goods and ice creams.

The FDA has classified these compounds as Generally Recognized As Safe (GRAS) when used within specified limits.

Fragrance Industry

The pleasant odor profile of these esters makes them valuable in the fragrance industry. They are often incorporated into perfumes and scented products to enhance aroma profiles.

Market Insights : A report from Grand View Research indicates that the global fragrance market is expected to grow significantly, with esters like 2-methylbutyl acetate being a key component due to their volatility and scent characteristics.

Data Table: Comparison of Applications

| Application | Compound | Key Benefits |

|---|---|---|

| Coatings & Paints | 2-Methylbutyl Acetate | Improved drying time, enhanced film formation |

| Adhesives | Pentyl Acetate | Increased bond strength |

| Flavoring Agents | Both | Fruity aroma, GRAS status |

| Fragrance | Both | Pleasant scent, volatile characteristics |

作用机制

Target of Action

It is known that esters, such as 2-methylbutyl acetate; pentyl acetate, are often involved in reactions with various enzymes and proteins within the body .

Mode of Action

As an ester, it can undergo hydrolysis, a reaction with water that breaks the ester bond to form an alcohol and a carboxylic acid . This reaction can be catalyzed by enzymes known as esterases .

Biochemical Pathways

Esters are known to participate in various biochemical reactions, including esterification and hydrolysis .

Pharmacokinetics

Esters are generally known to be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver (often through hydrolysis), and excreted via the kidneys .

Result of Action

Esters are known to participate in a variety of biochemical reactions, potentially influencing numerous cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methylbutyl acetate; pentyl acetate. For instance, factors such as temperature, pH, and the presence of specific enzymes can affect the rate of ester hydrolysis . Additionally, the compound’s stability may be affected by exposure to light, heat, and moisture .

生化分析

Biochemical Properties

2-Methylbutyl acetate; pentyl acetate, like other esters, has a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . It is known to have a strong nutty, banana odor and a nutty, tropical taste . It is soluble in water and alcohol and is used as a flavoring and fragrance agent .

Cellular Effects

For instance, they can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Methylbutyl acetate; pentyl acetate is not well-studied. Esters like 2-Methylbutyl acetate; pentyl acetate are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

A study on the headspace analysis of a biological sample, ripe banana, which contains 2-Methylbutyl acetate; pentyl acetate, showed that the ratios of compounds present in the headspace changed significantly over time .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of 2-Methylbutyl acetate; pentyl acetate in animal models. A study on the percutaneous absorption of thirty-eight organic solvents, including a mixture of 2-Methylbutyl acetate and pentyl acetate, in vitro using pig skin, provides some insights .

Metabolic Pathways

Esters like 2-Methylbutyl acetate; pentyl acetate are known to be involved in various metabolic pathways .

Transport and Distribution

It is known that esters like 2-Methylbutyl acetate; pentyl acetate are miscible with most common organic solvents, but practically insoluble in water .

Subcellular Localization

Esters like 2-Methylbutyl acetate; pentyl acetate are known to be involved in various cellular processes, which could potentially direct them to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions

2-Methylbutyl acetate can be synthesized through the esterification of acetic acid with 2-methylbutanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction is as follows:

[ \text{CH}_3\text{COOH} + \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_2\text{CH}_2\text{CH}_3 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of 2-methylbutyl acetate involves the same esterification process but on a larger scale. The reaction is carried out in a reactor with continuous stirring and heating to maintain the reaction temperature. Excess acetic acid is often used to drive the reaction to completion, and the product is purified through distillation .

化学反应分析

Types of Reactions

2-Methylbutyl acetate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, 2-methylbutyl acetate can be hydrolyzed back into acetic acid and 2-methylbutanol.

Oxidation: Although esters are generally resistant to oxidation, under strong oxidative conditions, they can be converted into carboxylic acids and alcohols.

Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: Reducing agents like LiAlH4.

Major Products

Hydrolysis: Acetic acid and 2-methylbutanol.

Oxidation: Carboxylic acids and alcohols.

Reduction: Alcohols.

相似化合物的比较

Similar Compounds

Ethyl acetate: Another ester with a fruity odor, commonly used as a solvent.

Methyl butyrate: Known for its pineapple-like smell, used in flavoring and fragrance applications.

Isopentyl acetate:

Uniqueness

2-Methylbutyl acetate is unique due to its specific fruity odor reminiscent of apples, making it particularly valuable in the flavor and fragrance industry. Its chemical structure allows for specific interactions with olfactory receptors, distinguishing it from other esters .

生物活性

2-Methylbutyl acetate (CAS # 624-41-9) and pentyl acetate (CAS # 628-63-7) are organic compounds belonging to the class of carboxylic acid esters. These compounds are widely used in the fragrance and flavor industries due to their pleasant fruity aromas. Understanding their biological activity is crucial for assessing their safety in various applications, particularly in consumer products.

2-Methylbutyl acetate and pentyl acetate are characterized by their ester functional groups, which contribute to their volatility and aroma.

| Property | 2-Methylbutyl Acetate | Pentyl Acetate |

|---|---|---|

| CAS Number | 624-41-9 | 628-63-7 |

| Molecular Formula | C₇H₁₄O₂ | C₅H₁₀O₂ |

| Average Molecular Weight | 130.18 g/mol | 102.14 g/mol |

| Odor | Fruity, banana-like | Sweet, fruity |

Biological Activity Overview

The biological activity of these compounds has been investigated through various studies focusing on toxicity, genotoxicity, and potential allergenic effects.

Toxicity Studies

-

Genotoxicity :

- 2-Methylbutyl acetate was evaluated for genotoxicity and found negative in tests assessing cytotoxicity and mutagenicity, including the Ames test using Salmonella typhimurium strains. No significant increases in revertant colonies were observed at concentrations up to 5000 μg/plate .

- Pentyl acetate has also shown negative results for mutagenicity in similar assays, indicating a low risk for genetic damage .

- Repeated Dose Toxicity :

- Reproductive and Developmental Toxicity :

Allergic Reactions

- Pentyl acetate was investigated for its potential to cause allergic contact dermatitis. It was identified as a possible marginal skin sensitizer in guinea pigs, indicating that while allergic reactions are not common, they cannot be entirely ruled out .

Case Studies

-

Forensic Analysis :

- In forensic science, volatile organic compounds (VOCs) such as 2-methylbutyl acetate and pentyl acetate have been profiled from decomposing organic matter. These compounds were detected in the headspace of ripe bananas, demonstrating their natural occurrence and potential utility in forensic applications .

- Wine Aroma Profile :

属性

IUPAC Name |

2-methylbutyl acetate;pentyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H14O2/c1-4-6(2)5-9-7(3)8;1-3-4-5-6-9-7(2)8/h6H,4-5H2,1-3H3;3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUIXWQPOJYELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C.CCC(C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583454 | |

| Record name | 2-Methylbutyl acetate--pentyl acetate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173022-93-9 | |

| Record name | 2-Methylbutyl acetate--pentyl acetate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173022-93-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。